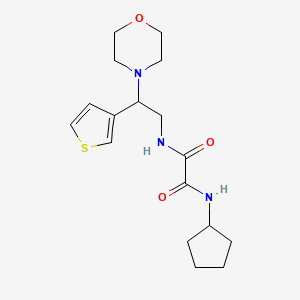
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound is known for its potential to modulate immune responses, making it a promising candidate for therapeutic applications.
Applications De Recherche Scientifique
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is being investigated for its potential to treat autoimmune diseases, as well as other inflammatory conditions.
Industry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.
Méthodes De Préparation
The synthesis of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves several steps. The general synthetic route includes the following steps:
Formation of the oxalamide core: This step involves the reaction of oxalyl chloride with a suitable amine to form the oxalamide core.
Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.
Attachment of the morpholino and thiophen-3-yl groups: These groups are introduced through a series of coupling reactions, typically involving the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves modulation of immune responses. The compound targets specific molecular pathways involved in inflammation and immune regulation. By inhibiting key enzymes and signaling molecules, it reduces the activity of immune cells that contribute to autoimmune diseases.
Comparaison Avec Des Composés Similaires
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
- N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
These compounds share similar structural features but may differ in their specific biological activities and therapeutic potentials. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-16(17(22)19-14-3-1-2-4-14)18-11-15(13-5-10-24-12-13)20-6-8-23-9-7-20/h5,10,12,14-15H,1-4,6-9,11H2,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUSTKVHDAPOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)
![2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide](/img/structure/B2381022.png)
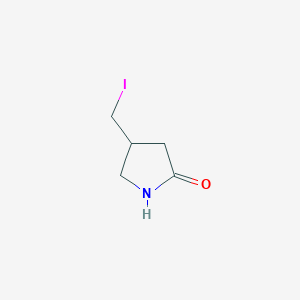
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)
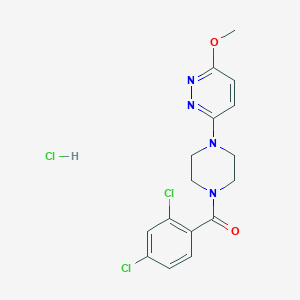


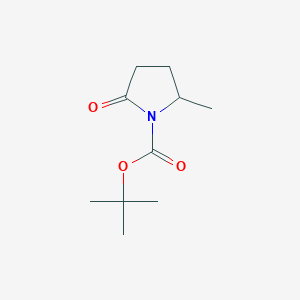
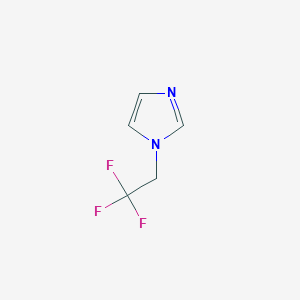
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)
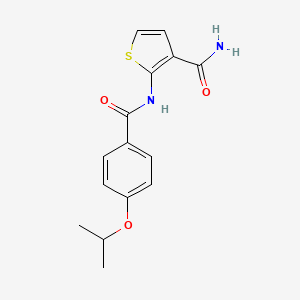

![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)
